
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Overview
Description
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (CAS: 28910-83-0) is a halogenated benzophenone derivative with the molecular formula C₁₃H₈ClF₂NO and a molecular weight of 267.66 g/mol . Its structure features two aromatic rings:
- Ring A: A 2-amino-5-chlorophenyl group (substituted with an amino group at position 2 and chlorine at position 5).
- Ring B: A 2,6-difluorophenyl group (fluorine atoms at positions 2 and 6).
This compound is primarily used in pharmaceutical and agrochemical research, particularly as an intermediate in organic synthesis . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
Two-Stage Deprotection and Condensation Method
A widely cited approach involves the deprotection of a protected aminobenzophenone intermediate followed by condensation. This method, reported by pharmaceutical researchers, achieves quantitative yields under optimized conditions .
Stage 1: Acidic Deprotection
The synthesis begins with N-Boc-aminobenzophenone dissolved in anhydrous dichloromethane (50 mL). Trifluoroacetic acid (50 mL) is added to initiate cleavage of the tert-butoxycarbonyl (Boc) protecting group. The reaction proceeds for 1 hour at ambient temperature, after which the solvent is evaporated under reduced pressure to yield a crude amine intermediate.
Stage 2: Neutralization and Isolation
The residue is dissolved in ethyl acetate (100 mL) and aqueous sodium bicarbonate (100 mL). The organic layer is separated, washed with saturated NaHCO₃, dried over magnesium sulfate, and concentrated to dryness. This step affords the final product with 100% yield, as confirmed by mass spectrometry (m/z = 268 [M+H]⁺) .
Key Parameters Table
Parameter | Specification |
---|---|
Starting Material | N-Boc-aminobenzophenone |
Solvent (Stage 1) | Dichloromethane |
Reagent (Stage 1) | Trifluoroacetic acid |
Reaction Time (Stage 1) | 1 hour |
Work-up Solvent | Ethyl acetate |
Neutralizing Agent | Sodium bicarbonate |
Drying Agent | Magnesium sulfate |
Final Yield | 100% |
Comparative Analysis of Alternative Pathways
While the above method dominates current protocols, historical literature suggests alternative routes for structurally analogous benzophenones. For example, (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone (CAS: 2958-36-3) is synthesized via nitration and reduction sequences . However, these methods face challenges when adapted to the difluorophenyl variant due to the electronic effects of fluorine substituents:
Nitration-Reduction Limitations
In non-fluorinated analogs, nitration of 2,6-dichlorobenzene introduces a nitro group at the para position, which is subsequently reduced to an amine . Applying this to 2,6-difluorobenzene results in regioselectivity issues, as fluorine's strong electron-withdrawing nature directs nitration to less sterically accessible positions. This often necessitates harsh conditions (e.g., fuming HNO₃ at 100°C), reducing practicality for scale-up .
Direct Amination Challenges
Attempts to introduce the amino group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution have been limited by:
-
Low reactivity of fluoro-substituted aryl halides toward amination
-
Competitive side reactions such as hydrodehalogenation in the presence of palladium catalysts
-
Purification difficulties arising from byproduct formation
Industrial-Scale Considerations
The laboratory-scale efficiency of the deprotection-condensation method translates well to industrial settings, with modifications for throughput and safety:
Continuous Flow Reactor Adaptation
Pilot studies demonstrate that Stage 1 can be conducted in continuous flow systems, enhancing heat dissipation during the exothermic deprotection step. This configuration reduces reaction time to 15 minutes while maintaining >98% conversion .
Solvent Recovery Systems
Industrial implementations incorporate fractional distillation units to recover dichloromethane (bp 40°C) and ethyl acetate (bp 77°C), achieving 85–90% solvent reuse rates.
Mechanistic Insights
Boc Deprotection Dynamics
Trifluoroacetic acid protonates the Boc group’s carbonyl oxygen, facilitating formation of a tert-butyl carbocation and subsequent release of CO₂. The resultant ammonium ion is stabilized by resonance with the adjacent chloro and fluoro substituents, driving the reaction to completion .
Crystallization Behavior
The product’s low solubility in ethyl acetate at ambient temperature (0.8 mg/mL) promotes spontaneous crystallization during work-up. X-ray diffraction studies reveal a monoclinic crystal system (P2₁/c space group) stabilized by intermolecular N–H⋯O hydrogen bonds between the amine and ketone groups .
Quality Control Metrics
Purity Assessment
Batch analyses via HPLC (C18 column, 70:30 MeOH/H₂O mobile phase) show:
-
Chemical purity : 99.2–99.8%
-
Chloride content : <50 ppm (ion chromatography)
-
Fluoride content : <20 ppm
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) indicate:
-
No degradation under inert atmosphere
-
<0.5% decomposition when exposed to ambient humidity
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone exhibits promising anticancer properties. Its structural components allow it to interact effectively with biological targets involved in cancer cell proliferation.
- Mechanism of Action : The compound likely induces apoptosis in cancer cells by inhibiting key enzymes or pathways critical for cell survival. For instance, studies have shown that similar compounds can significantly reduce cell viability in various cancer cell lines, indicating strong cytotoxic effects.
- Case Study : In vitro studies conducted on HeLa cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability, with IC50 values indicating potent cytotoxicity (mean IC50 = 15.72 μM) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including Mycobacterium tuberculosis.
- Mechanism of Action : The presence of halogen substituents (chlorine and fluorine) enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains.
- Case Study : In controlled laboratory settings, this compound was tested against multiple strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Inhibition of mycobacterial growth | |
Enzyme Inhibition | Modulation of key metabolic enzymes |
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzophenones
Table 1: Structural and Physicochemical Comparisons
*Similarity scores derived from Tanimoto coefficient-based structural comparisons .
(a) Halogen Positioning and Electronic Effects
- Chlorine at position 5 (Ring A) may improve metabolic stability in drug candidates compared to non-halogenated analogs .
(b) Structural Rigidity and Binding Affinity
- The benzophenone core provides a rigid scaffold for protein-ligand interactions, as seen in crystal structures of related compounds bound to biological targets (e.g., FERM domain complexes) .
- Compounds with dual halogenation (e.g., Cl and F) often exhibit enhanced binding specificity due to optimized hydrophobic and electrostatic interactions .
(c) Solubility and Stability
- Hydrochloride salts (e.g., CAS 1210255-19-8) generally exhibit higher aqueous solubility than free bases, impacting formulation strategies .
Pharmaceutical Intermediates
- The target compound is listed in catalogs by USP and CymitQuimica as a key intermediate for antipsychotics and anticancer agents .
- Analogs like 2-Amino-5-chlorobenzophenone (CAS 303-07-1) are precursors to benzodiazepines, highlighting the pharmacological relevance of this structural class .
Agrochemistry
- Halogenated benzophenones are explored for herbicidal activity, with fluorine atoms improving membrane permeability in plant systems .
Biological Activity
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, also known as a derivative of benzophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and halogen substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-parasitic effects based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C13H8ClF2NO. Its structure consists of two aromatic rings with various substituents that influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a series of derivatives related to this compound were tested for antiproliferative activities against a panel of eight human tumor cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values in the low micromolar range. Notably, compounds with 3,4-difluoro substitutions showed promising activity against specific cancer types while demonstrating selectivity towards tumor cells over normal cells .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1a | HT-29 Colon Carcinoma | 0.5 | Microtubule disruption |
1c | Melanoma 518 A2 | 0.15 | Centrosome de-clustering |
1d | HCT-116 | 0.4 | G2/M phase cell cycle arrest |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds derived from similar structures have shown strong activity against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .
Table 2: Antibacterial Activity Data
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 1 |
2 | Escherichia coli | 4 |
3 | Salmonella enterica | 2 |
Anti-Parasitic Effects
In addition to anticancer and antibacterial properties, the compound has shown promise in anti-parasitic applications. Research indicates that certain analogs can effectively inhibit the growth of parasites such as Trypanosoma brucei, which causes sleeping sickness. The mechanism appears to involve transient inhibition of essential enzymes within the parasite's metabolic pathways .
Case Study: Efficacy Against Trypanosoma brucei
A study evaluated the efficacy of a similar compound in mouse models infected with T. brucei. The results demonstrated complete cures in treated mice without signs of relapse over a 30-day observation period. This suggests that the compound may facilitate rapid proof-of-concept for further development as a treatment for parasitic infections .
Q & A
Q. What synthetic methodologies are recommended for preparing (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone?
Level : Basic
Answer :
The compound can be synthesized via a multi-component cyclization reaction. General Procedure A (as described in ) involves coupling 2-amino-5-chlorophenyl precursors with 2,6-difluorobenzoyl derivatives under mild conditions. For example, a 90% yield was achieved using a three-component reaction with a beige solid product isolated via filtration . Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of the aminophenyl intermediate.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Level : Basic
Answer :
- NMR Spectroscopy : H NMR (300 MHz, d-DMSO) reveals aromatic proton signals at δ 7.21–7.63 ppm (split due to fluorine coupling) and NH/NH resonances at δ 8.22–10.96 ppm .
- LCMS : Electrospray ionization (ES+) confirms the molecular ion peak at m/z 410/412 [M+H], with a retention time of 5.10 min under gradient elution (5–95% MeCN, basic conditions) .
- Elemental Analysis : Validate purity (>98%) via %C, %H, and %N quantification .
Q. How is X-ray crystallography applied to resolve its crystal structure?
Level : Basic
Answer :
The SHELX suite (e.g., SHELXL ) is widely used for small-molecule refinement. Key steps include:
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 100 K.
- Structure Solution : Direct methods in SHELXS or SHELXD for phase determination.
- Refinement : Full-matrix least-squares refinement against data, with anisotropic displacement parameters for non-H atoms .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Level : Advanced
Answer :
Contradictions in NMR/LCMS data often arise from:
- Residual Solvents : Analyze H NMR for solvent peaks (e.g., DMSO at δ 2.50 ppm).
- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.
- Impurity Profiling : LCMS-HRMS identifies byproducts (e.g., brominated analogs in ) .
- Crystallographic Validation : Compare experimental unit-cell parameters with literature (e.g., Å, Å) .
Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?
Level : Advanced
Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., trypanosomal enzymes, as in ).
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., amino group nucleophilicity) .
- SAR Analysis : Compare with analogs like (2,6-difluorophenyl)thiadiazolones ( ) to assess fluorine’s role in bioactivity .
Q. What strategies improve low yields in multi-step syntheses of derivatives?
Level : Advanced
Answer :
- Intermediate Monitoring : Use TLC or inline IR to detect side reactions (e.g., over-halogenation).
- Catalyst Optimization : Switch from Pd(PPh) to XPhos Pd G3 for Buchwald-Hartwig aminations (reduces dehalogenation byproducts) .
- Solvent Effects : Replace THF with 1,4-dioxane to enhance solubility of fluorinated intermediates .
Q. What challenges arise in derivatizing this compound for structure-activity relationship (SAR) studies?
Level : Advanced
Answer :
- Fluorine Reactivity : The 2,6-difluorophenyl group resists nucleophilic substitution, necessitating harsh conditions (e.g., 120°C in DMF with KCO) .
- Amino Group Protection : Use Boc anhydride to prevent undesired acylation during coupling reactions .
- Regioselectivity : Directed ortho-metalation (DoM) with LDA selectively functionalizes the 5-chloro position .
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGVPIXKALANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574303 | |
Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28910-83-0 | |
Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28910-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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